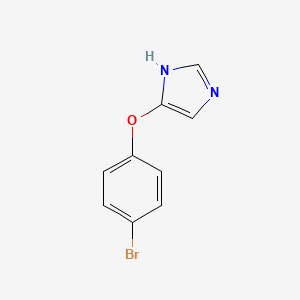

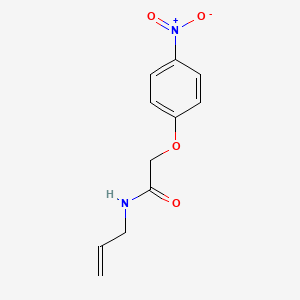

3,4-diethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-diethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as Dimebon, is a small molecule drug that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Dimebon was originally developed as an antihistamine in Russia in the 1980s, but its potential as a neuroprotective agent was discovered in the early 2000s.

Scientific Research Applications

Selenoxanthones via Directed Metalations

The study by Brennan, Donnelly, and Detty (2003) explores the reaction of benzamide derivatives with lithium diisopropylamide (LDA), leading to the synthesis of selenoxanthones. This research demonstrates the potential of using directed metalations in the synthesis of complex chemical structures, which could be applicable in the development of new materials or pharmaceuticals with specific properties related to selenoxanthones. (Brennan, Donnelly, & Detty, 2003)

Synthesis and Optical Properties of Oxazolo[4,5-b]pyridines

Briseño-Ortega et al. (2018) present the synthesis of novel oxazolo[4,5-b]pyridines, showcasing their optical properties. This research highlights the importance of substituents in determining the photophysical properties of compounds, which could be relevant for the application of similar benzamide derivatives in organic electronics or as fluorescent markers in biological research. (Briseño-Ortega et al., 2018)

Synthesis of Rhein Analogues for Improved Systemic Exposure

The work by Owton, Brunavs, Miles, Dobson, and Steggles (1995) on the synthesis of an analogue of rhein, a drug used for osteoarthritis, provides insights into chemical modifications for enhanced drug properties. This study illustrates the potential for modifying the benzamide backbone to improve systemic exposure and therapeutic efficacy, which could be relevant for developing new drugs based on the structure of interest. (Owton et al., 1995)

Antiplasmodial Activities of Acyl Derivatives

Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, and Weis (2021) explored the antiplasmodial activities of N-acylated furazan-3-amine derivatives, demonstrating the role of the acyl moiety in medicinal chemistry. This research underscores the significance of structural modifications in benzamides for enhancing biological activity, potentially guiding the design of new compounds with antimalarial properties. (Hermann et al., 2021)

Novel Benzamides with Antimicrobial and Antioxidant Activities

Yang, Peng, Yang, Li, Xiong, Zhao, and Ding (2015) identified a new benzamide from endophytic Streptomyces with antimicrobial and antioxidant activities. This discovery highlights the potential of benzamide derivatives in the development of new antimicrobial and antioxidant agents, providing a basis for further research into similar compounds for pharmaceutical applications. (Yang et al., 2015)

Properties

IUPAC Name |

3,4-diethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-4-29-20-11-9-16(14-21(20)30-5-2)23(27)24-17-10-12-19(28-3)18(15-17)25-13-7-6-8-22(25)26/h9-12,14-15H,4-8,13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTCNXQWSYKXBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(1,3-dioxobenzo[de]isoquinolin-2-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B2588847.png)

![Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2588851.png)

![5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2588856.png)

![1,3-Benzothiazol-6-yl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2588857.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2588858.png)

![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B2588863.png)

![1-[3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2588867.png)